6-benzyl-3-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one
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Overview
Description
6-Benzyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and a triazine ring. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 3-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone intermediate is then subjected to cyclization with benzyl isocyanate under controlled conditions to form the triazine ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Benzyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Research: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-benzyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Benzyl-3-[(2E)-2-[(4-methylphenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one
- 6-Benzyl-3-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one
Uniqueness
6-Benzyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazin-1-yl]-2,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as reduction to an amino group, which can further modify the compound’s activity and applications.
Properties
Molecular Formula |
C17H14N6O3 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
6-benzyl-3-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C17H14N6O3/c24-16-15(10-12-5-2-1-3-6-12)20-22-17(19-16)21-18-11-13-7-4-8-14(9-13)23(25)26/h1-9,11H,10H2,(H2,19,21,22,24)/b18-11+ |
InChI Key |
JEKVZQVKXORNMR-WOJGMQOQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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